

An In-depth Technical Guide to the Physical Characteristics of 1-Hydroxycyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 1-Hydroxycyclohexanecarboxylic acid

Cat. No.: B072880

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxycyclohexanecarboxylic acid (CAS No: 1123-28-0) is a derivative of cyclohexanecarboxylic acid. It is an organic compound that finds utility as a reagent and intermediate in the synthesis of various organic molecules, including tetronic acid carboxylate derivatives which have shown acaricidal activity.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on the same carbon atom of a cyclohexane ring, imparts specific physical and chemical properties that are critical for its application in research and development. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and data.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **1-Hydroxycyclohexanecarboxylic acid** are summarized below. These values are essential for handling, storage, and application in experimental settings.

General and Thermodynamic Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₃	[1][2][3]
Molecular Weight	144.17 g/mol	[1][2][3]
Appearance	White to off-white solid/powder/crystal	[4]
Melting Point	107-108 °C	[1][4]
105.0 to 118.0 °C		
Boiling Point	102 °C @ 14 Torr	[1][4]
299.3 °C @ 760 mmHg		
Density	1.263 ± 0.06 g/cm ³ (Predicted)	[4]
Vapor Pressure	0.00012 mmHg @ 25°C	[5]
Storage Temperature	Room Temperature, Sealed in dry conditions	[4]

Acidity and Solubility

Property	Value	Source(s)
pKa	3.99 ± 0.20 (Predicted)	[4]
3.83, 3.99		[6]
Solubility	No quantitative data available	[5]

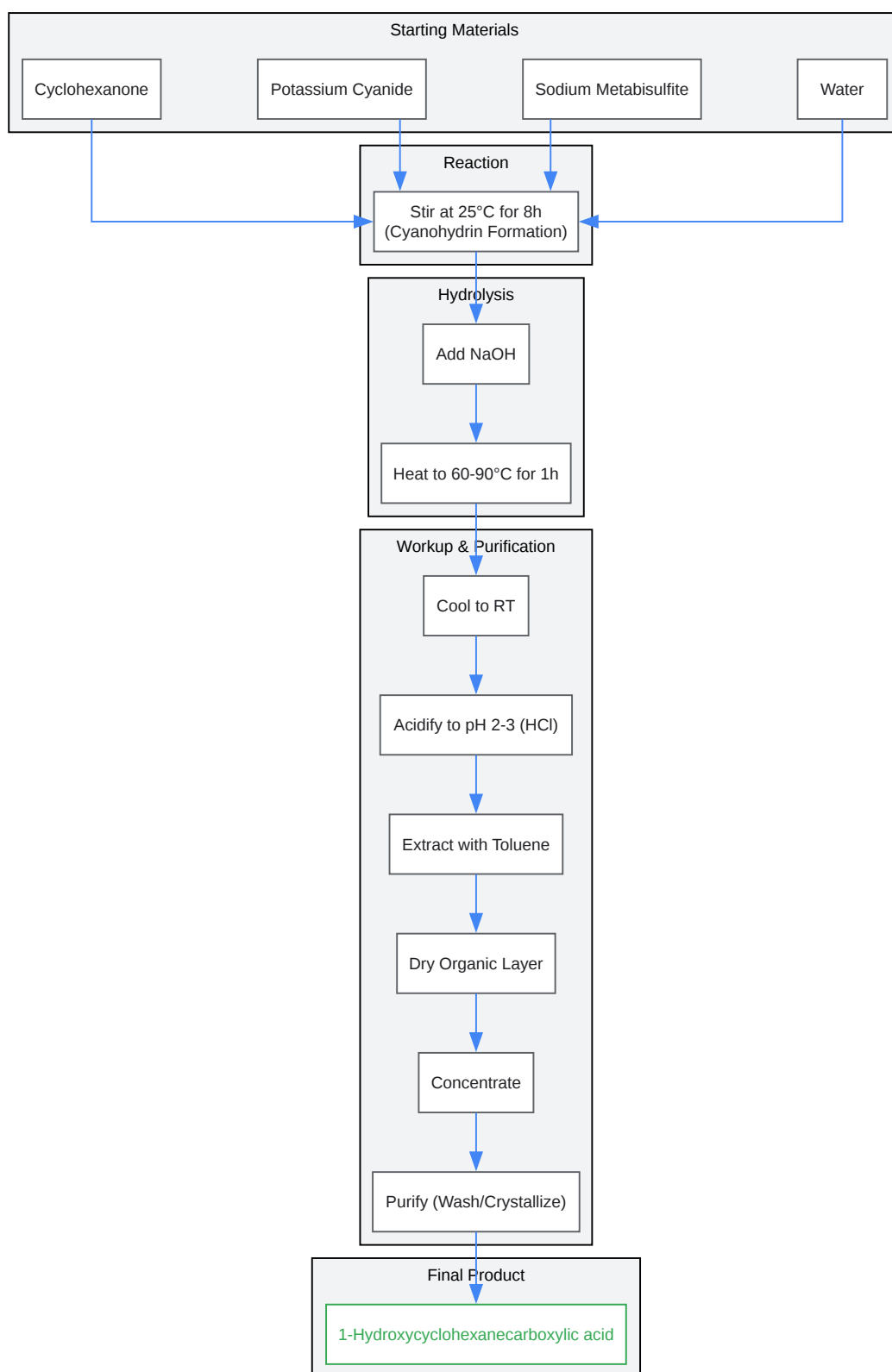
Experimental Protocols

Detailed methodologies for determining the key physical properties of **1-Hydroxycyclohexanecarboxylic acid** are provided below. These protocols are standard procedures in organic chemistry laboratories.

Synthesis of 1-Hydroxycyclohexanecarboxylic Acid

A common laboratory synthesis for this compound involves the reaction of cyclohexanone with a cyanide source, followed by hydrolysis.

- Step 1: Cyanohydrin Formation
 - A solution of sodium metabisulfite (e.g., 4.84 g, 0.025 mol) in distilled water (20 mL) is added slowly and dropwise to a stirred mixture of cyclohexanone (e.g., 4.02 g, 0.041 mol) and potassium cyanide (e.g., 3.3 g, 0.051 mol) in water (20 mL) over 30 minutes.[\[1\]](#)
 - The reaction mixture is stirred continuously at 25°C for 8 hours to form the cyanohydrin intermediate.[\[1\]](#)
- Step 2: Hydrolysis
 - The reaction mixture is then subjected to hydrolysis, for instance, by adding a strong base like sodium hydroxide and heating.[\[7\]](#)
 - The system temperature is raised to 60-90°C and held for approximately 1 hour.[\[7\]](#)
- Step 3: Acidification and Extraction
 - After cooling to room temperature, the mixture is acidified with an acid such as hydrochloric or sulfuric acid to a pH of 2-3.[\[7\]](#)
 - The product is then extracted from the aqueous solution using an organic solvent like toluene or ethyl acetate.[\[1\]](#)[\[7\]](#)
- Step 4: Purification
 - The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[\[1\]](#)
 - The resulting solid can be further purified by washing with a non-polar solvent like hexane or by column chromatography to yield pure **1-hydroxycyclohexanecarboxylic acid**.[\[1\]](#)



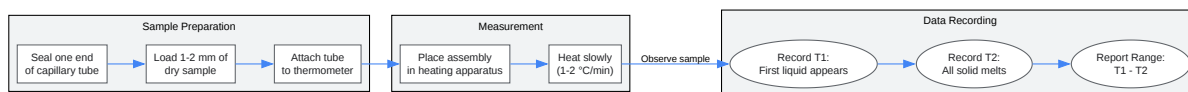
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Caption: Experimental workflow for the synthesis of **1-Hydroxycyclohexanecarboxylic acid**.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.

- 1. Sample Preparation:
 - A small amount of the dry, crystalline **1-Hydroxycyclohexanecarboxylic acid** is placed on a clean, dry surface.[\[8\]](#)
 - A capillary tube is sealed at one end using a flame.[\[8\]](#)
 - The open end of the capillary tube is pushed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[\[9\]](#)[\[10\]](#)
- 2. Measurement:
 - The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[8\]](#)
 - This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).
 - The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[\[10\]](#)
- 3. Observation:
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).[\[9\]](#)
 - The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range (T2).[\[9\]](#)
 - For high accuracy, multiple determinations should be performed.



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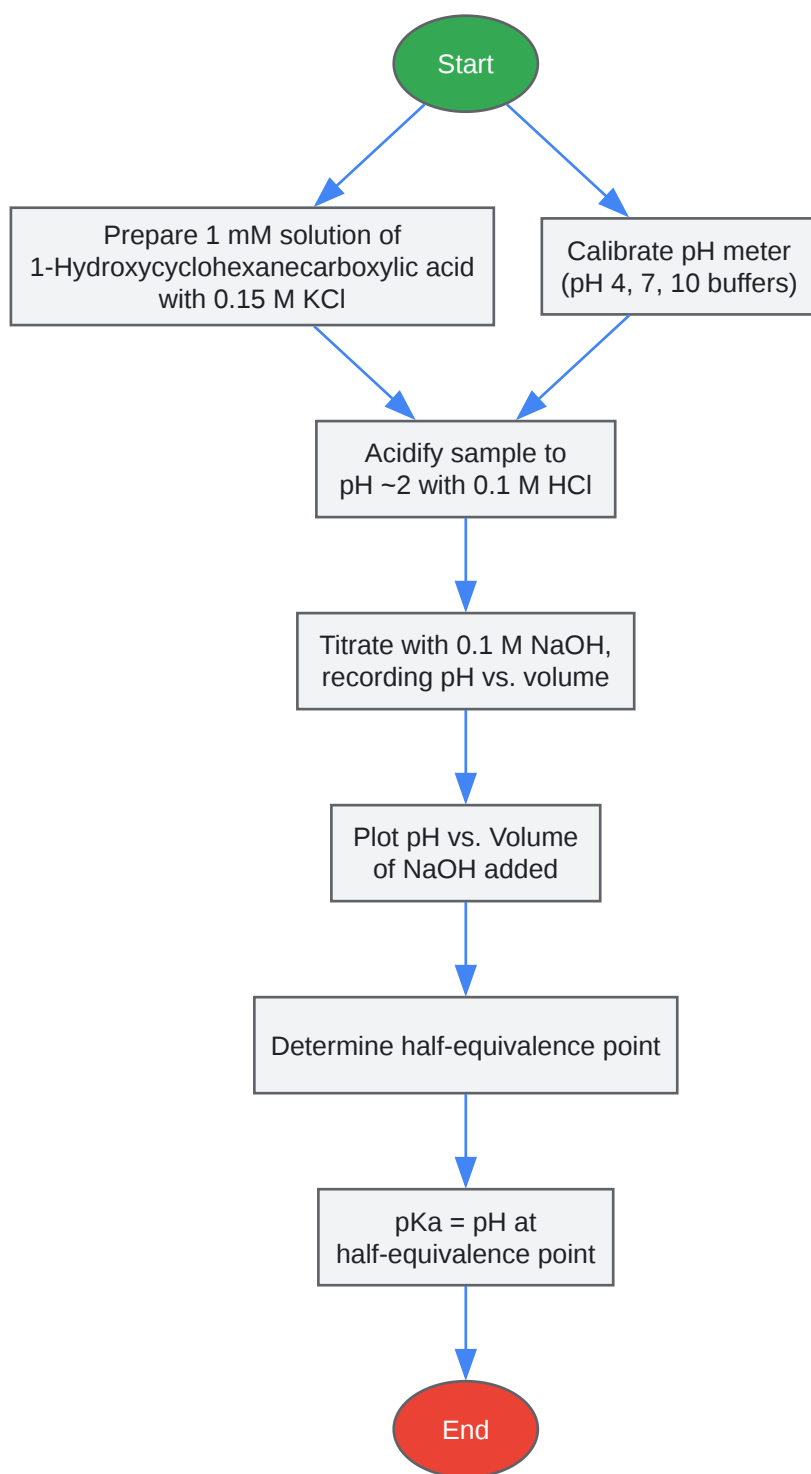
Caption: General workflow for melting point determination by the capillary method.

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of a substance by monitoring pH changes during titration.[11]

- 1. System Calibration & Preparation:
 - Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
 - Prepare a solution of **1-Hydroxycyclohexanecarboxylic acid** (e.g., 1 mM) in water. To maintain constant ionic strength, a salt like 0.15 M potassium chloride can be added.[12]
 - Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[12]
- 2. Titration Procedure:
 - Place a known volume of the prepared acid solution into a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.[12]
 - To determine the pKa of the carboxylic acid, make the solution acidic (e.g., pH 1.8-2.0) with the standardized HCl.[12]
 - Begin the titration by adding small, precise increments of the standardized NaOH solution. [12]
 - Record the pH value after each addition, allowing the reading to stabilize.[12]

- 3. Data Analysis:
 - Continue the titration until the pH has passed the equivalence point (e.g., to pH 12).
 - Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the inflection point of the curve.[\[11\]](#)
 - For robust data, perform a minimum of three titrations and average the results.[\[12\]](#)



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Caption: Workflow for pKa determination via potentiometric titration.

Spectral Data

Spectroscopic data is crucial for structural elucidation and confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^{13}C NMR: A ^{13}C NMR spectrum has been reported for the cation of 1-Hydroxycyclohexanecarboxylic acid in a solution of $\text{FSO}_3\text{H}/\text{SO}_2$ using TMS as an external standard.[\[13\]](#) Specific chemical shift data is available in specialized databases.[\[13\]](#)
- Infrared (IR) Spectroscopy:
 - As a carboxylic acid, the IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3500 cm^{-1} .[\[14\]](#)
 - A strong C=O (carbonyl) stretching band is expected around 1700-1725 cm^{-1} .[\[14\]](#)[\[15\]](#)
 - A C-O stretching band for the alcohol and carboxylic acid would also be present, typically in the 1050-1300 cm^{-1} region.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) would be expected at $m/z = 144$. However, carboxylic acids can be prone to fragmentation, and the parent peak may be weak or absent.[\[15\]](#) Common fragmentation patterns include the loss of H_2O and the loss of the carboxyl group.

Safety and Handling

1-Hydroxycyclohexanecarboxylic acid is classified as an irritant.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[2\]](#)[\[5\]](#)
- Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[5\]](#) Use only in a well-ventilated area, such as a chemical fume hood.[\[5\]](#) Avoid breathing dust.[\[5\]](#) Wash hands thoroughly after handling.[\[5\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#)

Conclusion

1-Hydroxycyclohexanecarboxylic acid is a well-characterized organic solid with defined physical properties. Its melting point, boiling point, and pKa are documented, providing researchers with the necessary data for its use in synthetic applications. The standard experimental protocols outlined in this guide allow for the verification of these properties and the assessment of sample purity. Adherence to safety protocols is essential when handling this compound due to its irritant nature.

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